molecular formula C11H21BrO2 B8540998 2-(8-Bromooctyl)-1,3-dioxolane CAS No. 130995-44-7

2-(8-Bromooctyl)-1,3-dioxolane

Cat. No.: B8540998
CAS No.: 130995-44-7
M. Wt: 265.19 g/mol
InChI Key: WJIZUNSRMNMEPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(8-Bromooctyl)-1,3-dioxolane is a brominated 1,3-dioxolane derivative characterized by an 8-carbon alkyl chain terminated with a bromine atom at the terminal position.

Properties

CAS No.

130995-44-7

Molecular Formula

C11H21BrO2

Molecular Weight

265.19 g/mol

IUPAC Name

2-(8-bromooctyl)-1,3-dioxolane

InChI

InChI=1S/C11H21BrO2/c12-8-6-4-2-1-3-5-7-11-13-9-10-14-11/h11H,1-10H2

InChI Key

WJIZUNSRMNMEPR-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)CCCCCCCCBr

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of 2-(8-Bromooctyl)-1,3-dioxolane with analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Key Properties
This compound (Target) C₁₁H₂₁BrO₂ 277.19 (calculated) 8-bromooctyl (alkyl) High lipophilicity; potential alkylating agent; long-chain flexibility
2-(5-Bromopentyl)-1,3-dioxolane C₈H₁₅BrO₂ 223.11 5-bromopentyl (alkyl) Moderate lipophilicity; used in cross-coupling reactions
2-(3-Bromophenyl)-2-methyl-1,3-dioxolane C₁₀H₁₁BrO₂ 243.10 3-bromophenyl, methyl (aryl) Aromatic stability; rigid structure; UV-active
2-(2-Bromoethyl)-1,3-dioxolane C₅H₉BrO₂ 181.03 2-bromoethyl (alkyl) Short-chain reactivity; precursor for amine derivatives
2-(6-Bromo-2,3-dimethoxyphenyl)-1,3-dioxolane C₁₁H₁₃BrO₄ 297.13 Bromo-dimethoxyphenyl (aryl) Polar substituents; potential pharmacological activity

Key Observations :

  • Chain Length and Reactivity : Longer alkyl chains (e.g., 8-bromooctyl) increase lipophilicity and may enhance membrane permeability in biological systems, whereas shorter chains (e.g., 2-bromoethyl) favor nucleophilic substitution due to reduced steric hindrance .
  • Aryl vs. Alkyl Bromides : Aryl-substituted derivatives (e.g., 2-(3-bromophenyl)-2-methyl-1,3-dioxolane) exhibit greater stability and aromatic electronic effects, making them suitable for photochemical studies or as UV markers . In contrast, alkyl bromides are more reactive in SN2 reactions .

Stability and Functionalization

  • Acetal Protection : The 1,3-dioxolane ring protects carbonyl groups in bifurfural synthesis, as seen in the oxidative homocoupling of 2-(2-furyl)-1,3-dioxolane . Bromoalkyl substituents could similarly stabilize reactive intermediates in multi-step syntheses.
  • Thermal and Chemical Stability : Aryl-substituted derivatives exhibit higher thermal stability due to aromatic conjugation, whereas alkyl analogs may decompose under harsh conditions .

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